molecular formula C6H12ClNO2 B2376970 3-(Prop-2-enylamino)propanoic acid;hydrochloride CAS No. 857174-65-3

3-(Prop-2-enylamino)propanoic acid;hydrochloride

Cat. No. B2376970
CAS RN: 857174-65-3
M. Wt: 165.62
InChI Key: HDLPYRPZZYBJQH-UHFFFAOYSA-N
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Description

3-(Prop-2-enylamino)propanoic acid;hydrochloride is a chemical compound with the empirical formula C6H14ClNO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The molecular weight of this compound is 167.63 .


Molecular Structure Analysis

The molecular structure of 3-(Prop-2-enylamino)propanoic acid;hydrochloride can be represented by the SMILES string O=C(O)CCNCCC.Cl . The InChI key for this compound is LVVKNEDJMCJPQE-UHFFFAOYSA-N .

Scientific Research Applications

Improved Preparation of Racemic 2-Amino-3-(heteroaryl)propanoic Acids

The synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, primarily with a furan or thiophene nucleus, is described. The process involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid, avoiding hydrogenolysis of bromine on the thiophene nucleus. Further N-formylation yields 2-(formylamino)-3-(heteroaryl)propanoic acids, showcasing an approach for creating a variety of heteroaryl alanine derivatives (Kitagawa et al., 2004), (Kitagawa et al., 2005).

Development of Materials

Phloretic Acid in Polybenzoxazine Elaboration

The study presents phloretic acid as a renewable alternative to phenol for introducing phenolic functionalities to –OH bearing molecules or macromolecules, enhancing their reactivity towards benzoxazine ring formation. This novel approach highlights the potential of using renewable phloretic acid to impart benzoxazine properties to a wide range of materials, indicating a sustainable pathway for material development (Trejo-Machin et al., 2017).

Pyrolysis Studies

Gas-Phase Elimination of α- and β- (N-arylamino)propanoic Acid

An experimental and theoretical analysis of the pyrolysis of α- and β- (N-arylamino)propanoic acids reveals the formation of specific elimination products like carbon monoxide, acetaldehyde, aniline, and acrylic acid. This study offers insights into the thermal behavior and decomposition pathways of these compounds, contributing to the understanding of their stability and reactivity under high-temperature conditions (Al-Awadi et al., 2004).

properties

IUPAC Name

3-(prop-2-enylamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-2-4-7-5-3-6(8)9;/h2,7H,1,3-5H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLPYRPZZYBJQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Prop-2-enylamino)propanoic acid;hydrochloride

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